1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group at the 3-position, a methyl group at the 1-position, and a carbonyl chloride group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
Related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Related compounds have shown antipromastigote activity, suggesting they may interact with biochemical pathways in protozoan parasites .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity , and moderate antiproliferative activities .
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of 1,3-diketones with hydrazines.
Introduction of the carbonyl chloride group: The pyrazole derivative can be further reacted with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at the 5-position.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the use of transition-metal catalysts and photoredox reactions has been reported to enhance the efficiency of pyrazole synthesis .
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, often leading to the formation of different pyrazole derivatives.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Medicinal chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity.
Material science: Pyrazole derivatives are used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazole-5-amine: The presence of an amine group at the 5-position makes this compound more suitable for certain biological applications.
The uniqueness of this compound lies in its reactive carbonyl chloride group, which allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2-methyl-5-phenylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYWUDWSOXANNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428770 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-95-1 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864068-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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